3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an alkyne and an azide under copper-catalyzed conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoyl chloride derivative and the triazole-containing amine under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological processes involving the triazole ring or fluoro group.
Materials Science: The compound’s unique chemical structure makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Pharmaceuticals: It can be explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a bioisostere for amides or esters, allowing the compound to bind to enzymes or receptors with high affinity. The fluoro group can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methylbenzamide: Lacks the triazole ring, resulting in different chemical properties and biological activities.
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Lacks the fluoro group, which can affect its metabolic stability and binding affinity.
Uniqueness
3-fluoro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is unique due to the combination of the fluoro group, methyl group, and triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-10(2)14(9-20-17-6-7-18-20)19-15(21)12-5-4-11(3)13(16)8-12/h4-8,10,14H,9H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJIHZOSQQOSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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